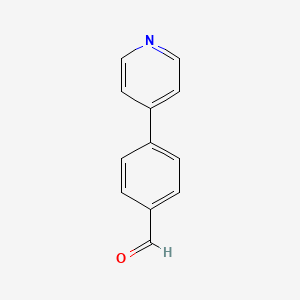

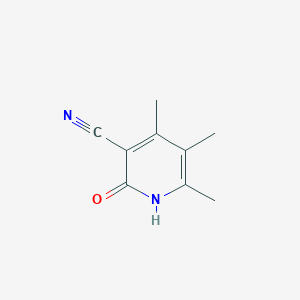

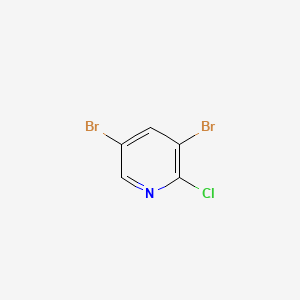

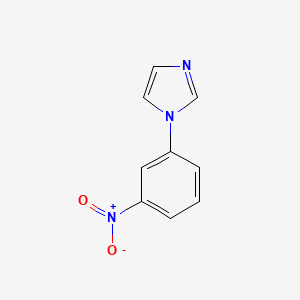

![molecular formula C15H12N2O2 B1298937 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 426239-77-2](/img/structure/B1298937.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives is a topic of significant interest due to their potential biological activities. One method for synthesizing imidazo[1,2-a]pyridines involves the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst. The amount of catalyst is crucial for determining the reaction's outcome, with lower amounts favoring the formation of imidazo[1,2-a]pyridines and higher amounts leading to α-acetoxylation of the β-keto esters . Another approach includes a multi-step reaction starting from 2-aminopyridine to synthesize 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which can further react with aryl ketones in the presence of KOH to yield various substituted products .

Molecular Structure Analysis

The crystal structure of a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, reveals that the imidazo[1,2-a]pyridine ring system is almost planar. The mean plane of this ring system forms dihedral angles with the methoxyphenyl ring and the nitro group, indicating a certain degree of three-dimensional structure. The crystal structure is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, which form layers almost parallel to the ac plane .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles. The presence of different substituents on the phenyl group can influence the reaction outcome, with some substituents favoring the formation of imidazopyridines exclusively, while others can lead to a mixture of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. For example, the photophysical properties of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs have been studied, revealing the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. These properties are affected by the nature of the substituents, such as the presence of a methoxy group, which can lead to weak twisted intramolecular charge transfer fluorescence in protic solvents .

科学研究应用

Synthesis Methodologies

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in various synthetic methodologies:

One-Pot Synthesis Approaches : An efficient one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, using sequential Sonogashira coupling and alkyne-carbonyl metathesis, has been developed. This approach is compatible with a variety of functional groups, yielding good to excellent yields (Baig et al., 2017).

Water-Mediated Synthesis : Methylimidazo[1,2-a]pyridines have been synthesized in aqueous conditions without deliberate addition of a catalyst. This method also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan et al., 2013).

Synthesis and Rearrangements : 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, react with triethylamine to produce imidazo[1,2-a]pyridines and indoles, indicating versatile synthetic applications (Khalafy et al., 2002).

Biological Studies and Applications

This compound has also been involved in biological studies:

Antimicrobial Evaluations : A study focusing on 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde revealed its potential for antimicrobial activities. The compound was used to synthesize derivatives that exhibited antibacterial and antifungal activities (Ladani et al., 2009).

Chemotherapy Applications : Novel selenylated imidazo[1,2-a]pyridines were designed and synthesized as promising agents against breast cancer cells. These compounds demonstrated significant cytotoxicity and potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

未来方向

属性

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVNZBQGMNSCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351877 | |

| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

426239-77-2 | |

| Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

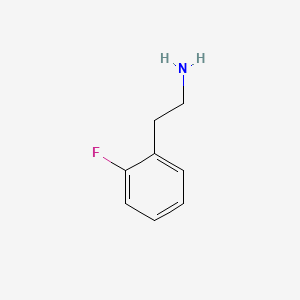

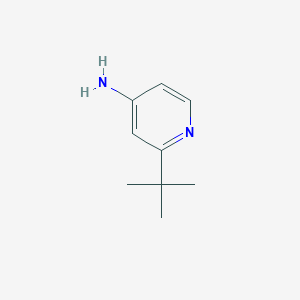

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)